N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused pyranothiazole core linked to a benzo[c][1,2,5]thiadiazole carboxamide moiety. This structure combines electron-deficient aromatic systems (benzothiadiazole) with a partially saturated pyranothiazole ring, imparting unique electronic and steric properties.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-12(7-1-2-8-10(5-7)17-21-16-8)15-13-14-9-3-4-19-6-11(9)20-13/h1-2,5H,3-4,6H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKQGTKSGACKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrano[4,3-d]thiazole Ring: This step involves the cyclization of a suitable thioamide with an appropriate aldehyde under acidic conditions to form the pyrano[4,3-d]thiazole core.
Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This can be achieved through a nucleophilic substitution reaction where the pyrano[4,3-d]thiazole intermediate reacts with a benzo[c][1,2,5]thiadiazole derivative.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds related to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This mechanism was observed in various synthesized derivatives tested against cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells .
- Case Studies : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects. These studies revealed that specific structural modifications could enhance their potency against tumor cells .
Antimicrobial Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives have also shown significant antimicrobial properties:
- Testing Methods : The antimicrobial efficacy was assessed using the paper disc diffusion method against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .
Antiviral Activity
Some derivatives have been investigated for their antiviral properties as well:
- Research Findings : Compounds similar to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole have demonstrated activity against viruses by inhibiting viral replication mechanisms. This highlights the potential for developing antiviral agents from this chemical class .
Synthesis and Structure–Activity Relationship (SAR)
Understanding the synthesis routes and structure–activity relationships is crucial for optimizing the biological activity of these compounds:
- Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors such as thiosemicarbazides or hydrazones which are then cyclized to form thiadiazole rings followed by further modifications to introduce various functional groups.
- SAR Studies : Investigations into how different substituents affect biological activity have led to the identification of key structural features that enhance potency and selectivity against specific biological targets .
Mechanism of Action
The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways necessary for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and the type of cells involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Computational and Electronic Properties
Density functional theory (DFT) studies () are critical for analyzing the electronic structure of such compounds. The benzothiadiazole group likely contributes to a lower LUMO energy compared to pyridine or oxazine analogues, enhancing electron-accepting capacity. This property could make the compound suitable for optoelectronic applications, such as organic photovoltaics (see ) .
Comparative Data Table
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 325.4 g/mol
- CAS Number : 1421515-81-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of hydrazonoyl halides with various thiazole derivatives under specific conditions to yield the desired product. The optimization of these reactions is crucial for enhancing yield and purity.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and thiadiazole moieties exhibit notable antimicrobial properties. For instance, compounds similar to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. In particular:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 32.6 µg/mL |
| Compound 2 | E. coli | 47.5 µg/mL |
| Compound 3 | C. albicans | 25.0 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties through various mechanisms. In vitro assays have shown that it can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). The following table summarizes its anticancer effects:
| Cell Line | Treatment Concentration | Viability Reduction (%) |
|---|---|---|
| A549 | 100 µM | 39.8 |
| Caco-2 | 100 µM | 31.9 |
The structure-dependent activity suggests potential targets within cancer cells that are selectively affected by this compound .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in cellular processes such as proliferation and apoptosis. This interaction may inhibit or activate pathways critical for cancer cell survival and microbial resistance .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Thiazole Derivatives Against Resistant Strains : A study demonstrated that thiazole derivatives exhibited potent activity against methicillin-resistant S. aureus and vancomycin-resistant E. faecium, indicating broad-spectrum potential .
- Antifungal Activity : Another research effort showed that certain derivatives were effective against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
